Telmisartan/Amlodipine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Telmisartan and Amlodipine are two distinct pharmaceutical compounds often combined to treat hypertension. Telmisartan is an angiotensin II receptor antagonist, while Amlodipine is a calcium channel blocker. Together, they work synergistically to lower blood pressure by relaxing blood vessels and reducing the workload on the heart .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Telmisartan involves the synthesis of its benzimidazole core, followed by the attachment of the biphenyl moiety. The synthesis typically includes steps like nitration, reduction, and cyclization . Amlodipine is synthesized through a multi-step process involving the formation of the dihydropyridine ring, followed by esterification and cyclization .

Industrial Production Methods

Industrial production of Telmisartan and Amlodipine tablets involves pelletizing the active ingredients independently, mixing them with appropriate excipients, and compressing them into tablets. This method ensures the stability and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Telmisartan and Amlodipine undergo various chemical reactions, including:

Oxidation: Both compounds can be oxidized under specific conditions.

Reduction: Reduction reactions are less common but possible under controlled environments.

Substitution: Common in the synthesis process, especially for introducing functional groups

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions are typically the desired pharmaceutical compounds with high purity and efficacy .

Applications De Recherche Scientifique

Telmisartan and Amlodipine have extensive applications in scientific research:

Chemistry: Used as model compounds in the study of drug synthesis and reaction mechanisms.

Biology: Investigated for their effects on cellular pathways and receptor interactions.

Medicine: Widely used in clinical trials to study their efficacy in treating hypertension and related cardiovascular conditions.

Industry: Employed in the development of combination therapies for better patient compliance and outcomes .

Mécanisme D'action

Telmisartan

Telmisartan works by blocking the angiotensin II type 1 receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and reduced blood pressure .

Amlodipine

Amlodipine inhibits calcium ions from entering vascular smooth muscle and cardiac muscle cells, causing relaxation and dilation of blood vessels, which lowers blood pressure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Losartan: Another angiotensin II receptor antagonist.

Valsartan: Similar to Telmisartan but with different pharmacokinetic properties.

Nifedipine: A calcium channel blocker similar to Amlodipine but with a shorter half-life

Uniqueness

Telmisartan and Amlodipine combination offers a unique therapeutic advantage by targeting two different pathways to control blood pressure, making it more effective for patients who do not respond to monotherapy .

Propriétés

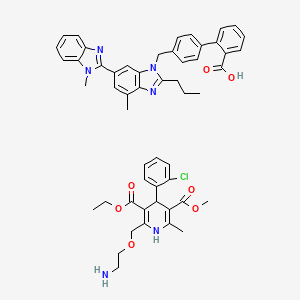

Formule moléculaire |

C53H55ClN6O7 |

|---|---|

Poids moléculaire |

923.5 g/mol |

Nom IUPAC |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C33H30N4O2.C20H25ClN2O5/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);5-8,17,23H,4,9-11,22H2,1-3H3 |

Clé InChI |

ZYGCKBKUMLQZNC-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)

![2(1H)-Isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-N-methyl-a-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (aR,1S)-](/img/structure/B1251049.png)

![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)